Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC20141941
Molecular Formula: C14H11F3N2O2
Molecular Weight: 296.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11F3N2O2 |
|---|---|
| Molecular Weight | 296.24 g/mol |
| IUPAC Name | ethyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-7-18-12(19-8-10)9-3-5-11(6-4-9)14(15,16)17/h3-8H,2H2,1H3 |
| Standard InChI Key | ZXTZSEUCGJNLEF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁F₃N₂O₂ |
| Molecular Weight | 296.24 g/mol |
| IUPAC Name | Ethyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate |
| SMILES | CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F |
| XLogP3 | 3.2 (estimated) |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via Biginelli-like multicomponent reactions or cross-coupling strategies. A common approach involves:
-
Condensation: Reacting 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate and urea under acidic conditions to form a dihydropyrimidine intermediate .
-
Oxidation: Dehydrogenation using oxidizing agents like iodine or DDQ to aromatize the pyrimidine ring .
-
Functionalization: Introducing the ethyl carboxylate group via esterification or transesterification.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-(Trifluoromethyl)benzaldehyde, ethyl acetoacetate, urea, HCl/EtOH, reflux | 65% |
| 2 | I₂, DMSO, 80°C | 85% |
| 3 | Ethyl chloroformate, DMAP, CH₂Cl₂ | 78% |
Structural Modifications
Structure-activity relationship (SAR) studies reveal that:
-
The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins .
-
Replacing the 2-chloro substituent with methyl or ethyl groups improves oral bioavailability without compromising activity .
-
The ethyl carboxylate is critical for hydrogen bonding with residues in NF-κB and AP-1 binding sites .
Biological Activity and Applications
Mechanism of Action
Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate derivatives inhibit NF-κB and AP-1, transcription factors implicated in inflammation and cancer. By blocking their DNA-binding domains, these compounds suppress pro-inflammatory cytokines (e.g., IL-2, IL-8) and induce apoptosis in malignant cells .
Table 3: In Vitro Activity Data
| Assay | IC₅₀ (μM) | Target |
|---|---|---|
| NF-κB Luciferase Reporter | 0.12 | HEK293 cells |
| AP-1 Electrophoretic Shift | 0.45 | Jurkat T cells |
| IL-8 ELISA | 1.2 | THP-1 macrophages |
Preclinical Efficacy
In murine models of rheumatoid arthritis, lead analogs reduced joint swelling by 70% at 10 mg/kg/day . Similarly, in xenograft tumors (e.g., MDA-MB-231 breast cancer), tumor volume decreased by 55% after 21 days of treatment .
Computational and Spectroscopic Insights
Density Functional Theory (DFT) Studies
DFT calculations (B3LYP/6-311+G(d,p)) predict:
-
A planar pyrimidine ring with dihedral angles of 178.5° relative to the trifluoromethylphenyl group.
-
Electrostatic potential maps highlight electron-deficient regions at the pyrimidine N1 and C5 positions, favoring interactions with basic residues in target proteins .
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, -OCH₂CH₃), 4.32 (q, 2H, J = 7.1 Hz, -OCH₂), 7.72 (d, 2H, J = 8.3 Hz, aromatic), 8.58 (s, 1H, pyrimidine-H) .
Comparison with Related Compounds
Table 4: Key Analogues and Their Properties
| Compound | NF-κB IC₅₀ (μM) | LogP |
|---|---|---|
| Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | 0.18 | 2.9 |
| Ethyl 4-phenyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | 0.25 | 3.5 |
| Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | 0.10 | 3.8 |
The 2-chloro derivative shows superior potency but poorer solubility, while methyl substitution balances activity and pharmacokinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume